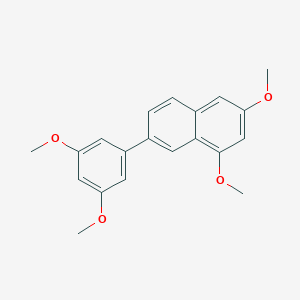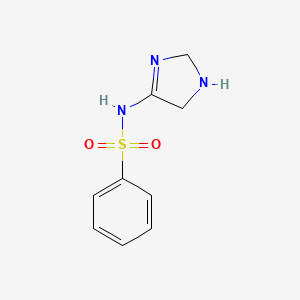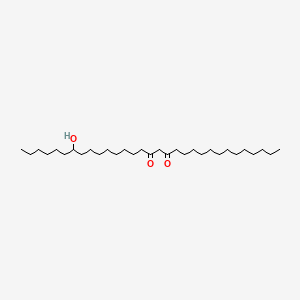
Allyl(ethyl)-(hexenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethyl, hexenyl, and propenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Si-H+C=C→Si-C-C
In this case, the starting materials would include ethylsilane, hex-1-ene, and prop-2-ene. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of highly efficient catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The silicon atom can act as a Lewis acid, facilitating the formation of new bonds with nucleophiles. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane
- Ethyl(pent-1-en-1-yl)(prop-2-en-1-yl)silane
- Ethyl(hex-1-en-1-yl)(but-2-en-1-yl)silane
Uniqueness
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is unique due to the specific combination of ethyl, hexenyl, and propenyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H21Si |
|---|---|
Poids moléculaire |
181.37 g/mol |
InChI |
InChI=1S/C11H21Si/c1-4-7-8-9-11-12(6-3)10-5-2/h5,9,11H,2,4,6-8,10H2,1,3H3 |
Clé InChI |
ORBIGYYAUJZFJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C[Si](CC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



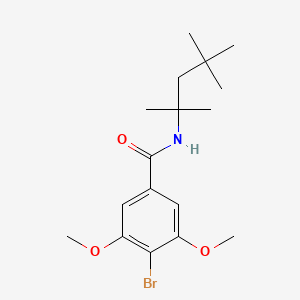
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
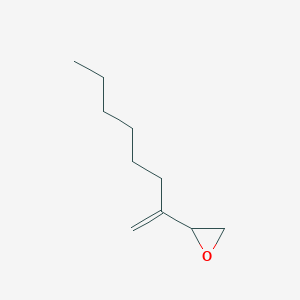
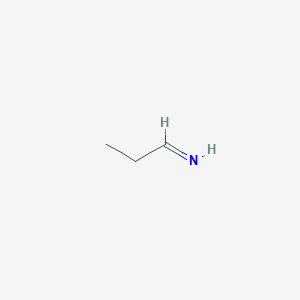
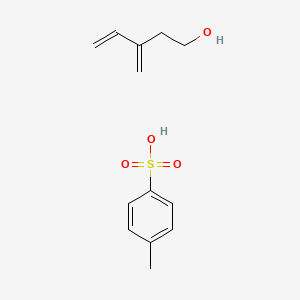
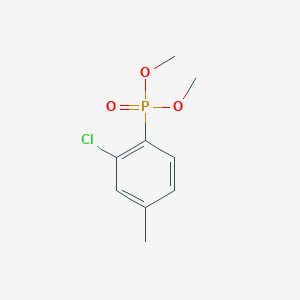

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
